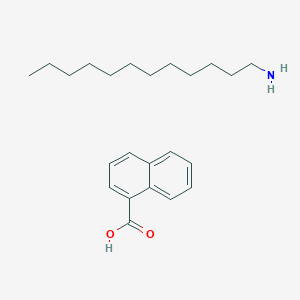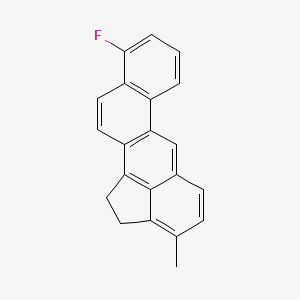
1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Clorofenil)-3-(4-etoxifenil)urea es un compuesto orgánico que pertenece a la clase de las ureas. Se caracteriza por la presencia de un grupo clorofenilo y un grupo etoxifenilo unidos a una unidad de urea.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de 1-(2-Clorofenil)-3-(4-etoxifenil)urea típicamente implica la reacción de 2-cloroanilina con 4-etoxifenil isocianato. La reacción se lleva a cabo bajo condiciones controladas, a menudo en presencia de un solvente adecuado como diclorometano o tolueno. La mezcla de reacción se agita a temperatura ambiente o a temperaturas ligeramente elevadas para facilitar la formación del compuesto de urea deseado.
Métodos de Producción Industrial: En un entorno industrial, la producción de 1-(2-Clorofenil)-3-(4-etoxifenil)urea puede implicar el uso de reactores de flujo continuo para garantizar una mezcla eficiente y un control de la reacción. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-(2-Clorofenil)-3-(4-etoxifenil)urea puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos en presencia de una base como el hidróxido de sodio.
Productos Principales:
Oxidación: Formación de los derivados nitro o hidroxilo correspondientes.
Reducción: Formación de derivados de aminas.
Sustitución: Formación de derivados de urea sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se ha investigado por su potencial como inhibidor o modulador enzimático.
Medicina: Se ha explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-(2-Clorofenil)-3-(4-etoxifenil)urea implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación específica y el contexto de uso.
Compuestos Similares:
- 1-(2-Clorofenil)-3-(4-metoxifenil)urea
- 1-(2-Bromofenil)-3-(4-etoxifenil)urea
- 1-(2-Clorofenil)-3-(4-etoxifenil)tiourea
Comparación: 1-(2-Clorofenil)-3-(4-etoxifenil)urea es único debido a la presencia de ambos grupos clorofenilo y etoxifenilo, que confieren propiedades químicas y biológicas específicas. En comparación con sus análogos, puede exhibir diferente reactividad y potencia en diversas aplicaciones, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo específicos.
Comparación Con Compuestos Similares
- 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea
- 1-(2-Bromophenyl)-3-(4-ethoxyphenyl)urea
- 1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)thiourea
Comparison: 1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea is unique due to the presence of both chlorophenyl and ethoxyphenyl groups, which confer specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
Propiedades
Número CAS |
13141-91-8 |
|---|---|
Fórmula molecular |
C15H15ClN2O2 |
Peso molecular |
290.74 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-3-(4-ethoxyphenyl)urea |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-20-12-9-7-11(8-10-12)17-15(19)18-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H2,17,18,19) |
Clave InChI |
BTMHSPLQVDKVFU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline](/img/structure/B11943821.png)


![Ethyl 6-bromo-8-(1-piperidinyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B11943839.png)






![2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11943893.png)
![4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane](/img/structure/B11943898.png)


